molecular formula C7H14ClNS B2718212 5-Azaspiro[3.4]octane-7-thiol;hydrochloride CAS No. 2490426-55-4

5-Azaspiro[3.4]octane-7-thiol;hydrochloride

Cat. No.: B2718212
CAS No.: 2490426-55-4
M. Wt: 179.71
InChI Key: JBFATUBBXIRNON-UHFFFAOYSA-N
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Description

5-Azaspiro[3.4]octane-7-thiol;hydrochloride is a useful research compound. Its molecular formula is C7H14ClNS and its molecular weight is 179.71. The purity is usually 95%.
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Scientific Research Applications

Multifunctional Modules for Drug Discovery

New classes of thia/oxa-azaspiro[3.4]octanes have been synthesized through step-economic routes, designed to act as novel, multifunctional, and structurally diverse modules for drug discovery. Enantioselective approaches to these spirocycles are also reported, highlighting their versatility and applicability in creating a broad range of pharmacologically relevant compounds (D. Li, M. Rogers-Evans, E. Carreira, 2013).

Diversity-Oriented Synthesis

The diversity-oriented synthesis of azaspirocycles involves multicomponent condensation leading to novel building blocks, which are then converted into heterocyclic azaspiro compounds. These compounds serve as important scaffolds in chemistry-driven drug discovery, demonstrating the methodological advancements in synthesizing complex molecular structures (P. Wipf, Corey R. J. Stephenson, M. Walczak, 2004).

Anticancer Activity

New 1-thia-azaspiro[4.5]decane derivatives and their thiazolopyrimidine and 1,3,4-thiadiazole compounds were synthesized, demonstrating moderate to high anticancer activity against various cancer cell lines. This research underscores the therapeutic potential of azaspiro derivatives in oncology (E. M. Flefel, W. El‐Sayed, A. Mohamed, W. El-Sofany, H. Awad, 2017).

Epidermal Growth Factor Receptor-2 (HER-2) Sheddase Inhibition

The development of novel (6S,7S)-N-hydroxy-6-carboxamide-5-azaspiro[2.5]octane-7-carboxamides as inhibitors of HER-2 sheddase marks a significant advancement. These inhibitors possess excellent pharmacodynamic and pharmacokinetic properties, showing potential in cancer treatment by decreasing tumor size and potentiating the effects of anti-HER-2 monoclonal antibodies in vivo (W. Yao, J. Zhuo, D. Burns, et al., 2007).

Properties

IUPAC Name

5-azaspiro[3.4]octane-7-thiol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NS.ClH/c9-6-4-7(8-5-6)2-1-3-7;/h6,8-9H,1-5H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBFATUBBXIRNON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1)CC(CN2)S.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClNS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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